molecular formula C8H5F3O B058038 4-(Trifluoromethyl)benzaldehyde CAS No. 455-19-6

4-(Trifluoromethyl)benzaldehyde

Cat. No. B058038
CAS RN: 455-19-6
M. Wt: 174.12 g/mol
InChI Key: BEOBZEOPTQQELP-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzaldehyde is a chemical compound with diverse applications in organic synthesis, particularly for introducing a trifluoromethyl group into other compounds.

Synthesis Analysis

  • Shibatomi et al. (2012) described a practical synthesis of 4,4,4-trifluorocrotonaldehyde, a related compound to 4-(Trifluoromethyl)benzaldehyde. This synthesis is key for producing trifluoromethylated stereogenic centers via organocatalytic 1,4-additions, which are crucial in medicinal chemistry (Shibatomi et al., 2012).

Molecular Structure Analysis

  • Vaz et al. (2005) studied the crystal structure of 4-phenyl-benzaldehyde, revealing a dimer linked by specific groups. This study provides insights into the molecular interactions and structure relevant to similar benzaldehyde derivatives (Vaz et al., 2005).

Chemical Reactions and Properties

  • Reetz et al. (1986) investigated the structure and electronic nature of the benzaldehyde/boron trifluoride adduct, providing valuable information on the Lewis acid-mediated reactions of benzaldehydes, which is applicable to compounds like 4-(Trifluoromethyl)benzaldehyde (Reetz et al., 1986).

Physical Properties Analysis

  • The study by Rocha et al. (2015) on 4-(Dimethylamino) Benzaldehyde, a compound structurally similar to 4-(Trifluoromethyl)benzaldehyde, offers insights into its physical properties, such as melting point and decomposition temperatures. This can help understand the thermal stability and physical behavior of 4-(Trifluoromethyl)benzaldehyde (Rocha et al., 2015).

Chemical Properties Analysis

  • The research by Berski et al. (2015) on the reaction between benzaldehyde and derivatives, including studies on the formation of stable hemiaminals and Schiff bases, provides valuable chemical properties information that can be extended to 4-(Trifluoromethyl)benzaldehyde (Berski et al., 2015).

Scientific Research Applications

  • Synthesis of benzaldehydes, which are essential in organic chemistry for creating natural products and pharmaceutical drugs. A methodology for synthesizing 2H and 13C labeled benzaldehydes has been developed, highlighting the importance of benzaldehydes like 4-(Trifluoromethyl)benzaldehyde in isotope labeling (Boga, Alhassan, & Hesk, 2014).

  • Development of fluorinated microporous polyaminals for carbon dioxide adsorption. 4-(Trifluoromethyl)benzaldehyde was used in synthesizing polymers with increased surface areas and enhanced CO2 uptake, showcasing its utility in environmental applications (Li, Zhang, & Wang, 2016).

  • Its role in the oxidation of benzyl alcohol to benzaldehyde, a process with significant applications in various industries such as cosmetics and pharmaceuticals. Enhancements in catalytic efficiency for this conversion have been studied, demonstrating the relevance of 4-(Trifluoromethyl)benzaldehyde in chemical synthesis (Sharma, Soni, & Dalai, 2012).

  • Fabrication of NiFe2O4 nanoparticles for catalyzing the selective oxidation of benzyl alcohol to benzaldehyde, highlighting the potential of 4-(Trifluoromethyl)benzaldehyde in catalysis and material science (Iraqui, Kashyap, & Rashid, 2020).

  • Use in solid phase organic synthesis, particularly in the development of secondary amide-based linkers. Its electron-rich nature makes it suitable for reductive amination and other derivatizations, which are crucial in pharmaceutical and chemical synthesis (Swayze, 1997).

  • As a building block in the synthesis of fluorescent polymers and probes, such as in the preparation of phenylene vinylene-containing perfluorocyclobutyl aromatic ether polymers. These materials find applications in electronics and photonics due to their fluorescence properties (Neilson, Budy, Ballato, & Smith, 2008).

Safety And Hazards

4-(Trifluoromethyl)benzaldehyde is classified as a combustible liquid . It is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOBZEOPTQQELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060016
Record name Benzaldehyde, 4-(trifluoromethyl)-
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Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)benzaldehyde

CAS RN

455-19-6
Record name 4-(Trifluoromethyl)benzaldehyde
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Record name 4-(Trifluoromethyl)benzaldehyde
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Record name Benzaldehyde, 4-(trifluoromethyl)-
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Record name Benzaldehyde, 4-(trifluoromethyl)-
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Record name p-(trifluoromethyl)benzaldehyde
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Synthesis routes and methods I

Procedure details

Under cooling in an ice-bath, a 8N Jones' reagent (50 ml) was added dropwise to a solution of the crude product of silyl ether 8a obtained above in 170 ml of acetone over 15 minutes. After completion of the addition, the mixture was stirred for 35 minutes and then 11.4 ml (150 mmoles) of 2-propanol was added. The mixture was allowed to warm to room temperature while being stirring for 1 hour. The reaction mixture was filtered and the residual chromium sulfate was washed with acetone. The washing was combined with the reaction mixture, and the mixture was concentrated in vacuo. The residue was dissolved in 40 ml of ethyl acetate, 150 ml of water and 120 ml of n-hexane were added to the solution, and then the solution was extracted. The organic layer was washed with water and brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. n-Hexane (80 ml) was added to the residue, the insoluble materials were filtered off, the filtrate was concentrated in vacuo and the residue was dried in vacuo at 40° C. for 30 minutes with stirring to give 21.6 g (84.6% from compound 7a) of the crude product of the desired compound III-a as an oil. When this was stored in a refrigerator overnight, it gave crystals with low melting point. However, this was used in the next reaction without further purification. Melting point: 28°-29° C. (methanol).
Name
Jones' reagent
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
silyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A Parr hydrogenation bottle was purges with N2 and then charged with 25 g of 4-trifluoromethyl benzonitrile, 250 mL of 75% aqueous formic acid and 3.0 g of powdered nickel/aluminum alloy catalyst (50/50). The reaction mixture was shaken at 80° C. with H2 gas (3 atmospheres pressure) for 16 hours. The reaction mixture was continuously extracted with CH2Cl2 and analyzed via Internal Standard GLC which indicated 87.9% yield of 4-trifluoromethyl benzaldehyde.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

In an apparatus as in Example 2, 100 g of 4-trifluoromethylbenzoyl chloride which had been prepared analogously to Example 1 were hydrogenated in the course of 4 hours at 90° C. in 700 ml of dry toluene with the aid of 3.5 g of Pd-carbon (Pd content: 5% by weight); the conversion was 95%. The Pd-carbon catalyst had been exposed, before the hydrogenation, for 30 minutes in toluene at the boil to a mixture containing 50% by volume each of hydrogen and carbon monoxide. By distillation it was possible to obtain 69.2 g of 4-trifluoromethylbenzaldehyde which had a boiling point of 70°-71° C./20 mbars and an nD20 of 1.4639. Yield: 83% of theory.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three
Name
Pd carbon
Quantity
3.5 g
Type
catalyst
Reaction Step Three
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

1 g of 5% palladium on barium sulfate (recovered from Example 1) and 100 g of 4-trifluoromethylbenzoyl chloride were placed in a reaction vessel at room temperature with exclusion of water. A gentle stream of hydrogen gas was then introduced at atmospheric pressure. The mixture was subsequently heated to 100-110° C. and hydrogen gas was introduced continuously at atmospheric pressure. After liberation of acidic offgases had ceased (6.5 hours), the mixture was cooled to room temperature, the catalyst was removed by filtration, and the filtrate was distilled at 33 mbar. At a boiling point of 82-86° C., 4-trifluoromethylbenzaldehyde was obtained in a yield of 45.9 g. This corresponds to a yield of 54% of theory.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Trifluoromethyl)benzaldehyde
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4-(Trifluoromethyl)benzaldehyde
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Reactant of Route 4
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4-(Trifluoromethyl)benzaldehyde
Reactant of Route 5
4-(Trifluoromethyl)benzaldehyde
Reactant of Route 6
4-(Trifluoromethyl)benzaldehyde

Citations

For This Compound
1,290
Citations
J Jia, XZ Wang, Y Zhang, JW Wang - Acta Crystallographica Section …, 2006 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 62| Part 7| July 2006| Pages o2683-o2684 https://doi.org/10.1107/S1600536806020757 …
Number of citations: 3 scripts.iucr.org
RD Chambers, G Sandford, J Trmcic… - … Process Research & …, 2008 - ACS Publications
Direct fluorination of a range of benzaldehyde derivatives gives mixtures of fluorobenzaldehyde and benzoyl fluoride products in ratios that depend upon the nature of the ring …
Number of citations: 40 pubs.acs.org
RJ Abraham - Journal of the Chemical Society, Perkin Transactions …, 1997 - pubs.rsc.org
… This can be investigated from the results for the 4-fluoro- and 4trifluoromethyl-benzaldehyde (Table 2), in which there is no conformational equilibrium and the molecules are completely …
Number of citations: 17 pubs.rsc.org
UM Osman, ASN Farizal, MA Kadir, MH Razali… - Data in brief, 2019 - Elsevier
New compound, namely (Z)-1-[4-(trifluoromethyl)benzylidene]thiosemicarbazide was successfully synthesized using thiosemicarbazide with 4-(trifluoromethyl)-benzaldehyde in ethanol …
Number of citations: 7 www.sciencedirect.com
M Krátký, K Svrčková, QA Vu, Š Štěpánková, J Vinšová - Molecules, 2021 - mdpi.com
Based on the broad spectrum of biological activity of hydrazide–hydrazones, trifluoromethyl compounds, and clinical usage of cholinesterase inhibitors, we investigated hydrazones …
Number of citations: 19 www.mdpi.com
A Hasija, R Bhowal, D Chopra - Crystal Growth & Design, 2020 - ACS Publications
Extensive research in the field of noncovalent interactions has shown that hydrogen bonds are responsible for the association of molecules leading to the formation of different crystal …
Number of citations: 4 pubs.acs.org
MH Habibi, M Montazerozohori, A Lalegani… - Journal of fluorine …, 2006 - Elsevier
The Schiff base compound, N,N′-bis(trifluoromethylbenzylidene)ethylenediamine (C 18 H 14 F 6 N 2 ) (1), CF 3 C 6 H 4 CHNCH 2 CH 2 NCHC 6 H 4 CF 3 has been synthesized by …
Number of citations: 63 www.sciencedirect.com
C Wang, X Zhao, G Li - Chinese Journal of Chemistry, 2012 - Wiley Online Library
A new aromatic diamine containing trifluoromethyl and methyl groups, namely α,α‐bis(4‐amino‐3‐methylphenyl)‐4‐(trifluoromethyl)phenylmethane (1), was synthesized from 2‐…
Number of citations: 24 onlinelibrary.wiley.com
T Tai, M Yamashita, M Takeda, H Naito - Fluoride, 1986 - fluorideresearch.org
The toxicity of 24 fluorinated aromatic compounds in rats has been investigated. The median lethal doses (LD50) of 4-fluorophenol, 2-fluorophenol, 4-trifluoromethylbenzaldehyde and 2…
Number of citations: 1 www.fluorideresearch.org
JO Massing, L Almounajed, KA Minder, JD Lange… - Tetrahedron …, 2022 - Elsevier
Herein we report two separate 19 F magnetic resonance (MR) probes responsive towards formaldehyde. Both agents were synthesized in a single step via aminoallylation of either 4-…
Number of citations: 2 www.sciencedirect.com

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